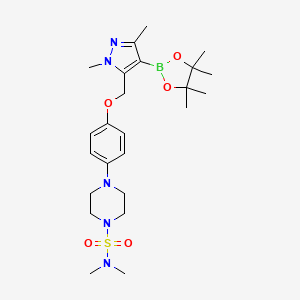
3-Bromo-4,4',5,5'-tetramethyl-2,2'-bithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene typically involves the bromination of 4,4’,5,5’-tetramethyl-2,2’-bithiophene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
化学反应分析
Types of Reactions
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex bithiophene derivatives.
科学研究应用
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is largely dependent on its chemical structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to facilitate charge transfer and its stability under various conditions are crucial. In catalysis, the compound can act as a ligand, coordinating with metal centers to enhance catalytic activity.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Thiophene-2-boronic acid pinacol ester
Uniqueness
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields, making it a valuable compound in research and industry.
属性
分子式 |
C12H13BrS2 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
3-bromo-2-(4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H13BrS2/c1-6-5-10(14-8(6)3)12-11(13)7(2)9(4)15-12/h5H,1-4H3 |
InChI 键 |
BSCNJSARBIXFCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1)C2=C(C(=C(S2)C)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


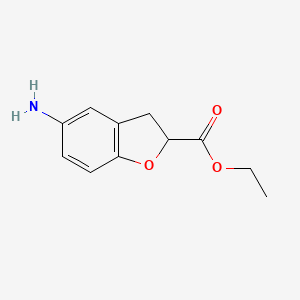
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
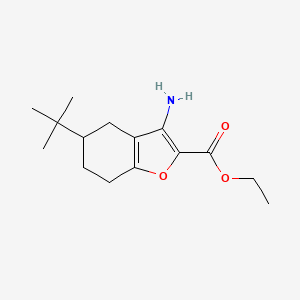
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)

![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
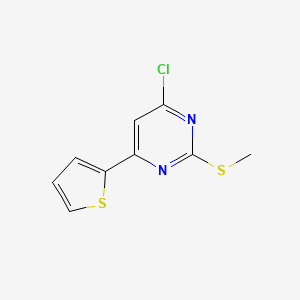
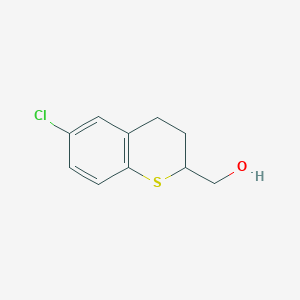
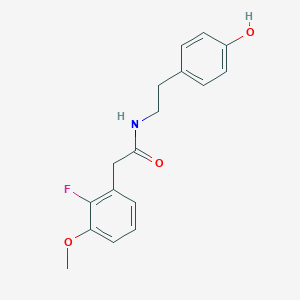

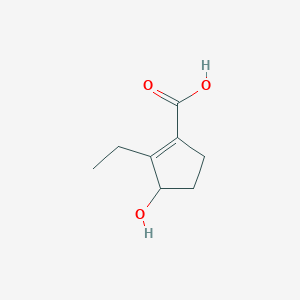
![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
